molecular formula C19H15ClN2O4 B173939 Rebamipide CAS No. 139344-42-6

Rebamipide

Cat. No. B173939
M. Wt: 370.8 g/mol
InChI Key: ALLWOAVDORUJLA-UHFFFAOYSA-N
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Description

Rebamipide is a synthetic molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s in Japan as part of a program aimed at developing new anti-ulcer drugs. Since then, Rebamipide has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and cytoprotective effects.

Scientific Research Applications

Gastric Cancer Suppression

Rebamipide, initially developed for treating gastric ulcers and gastritis, has shown potential in suppressing gastric cancer. It downregulates phospholipase D (PLD) expression in gastric cancer cells, which inhibits inflammation and proliferation, suggesting its efficacy in inhibiting gastric cancer growth (Kang et al., 2010). Further, it inhibits gastric cancer cell growth by activating the Smad signaling pathway and increasing p21 expression (Tanigawa et al., 2006).

Hepatoprotective Activity

Rebamipide has demonstrated hepatoprotective activity in hepatic ischemia/reperfusion (I/R) injury. It modulates nuclear factor (NF)-κB signaling, reduces inflammation, and exhibits antiapoptotic impacts, contributing to liver protection (Gendy et al., 2017).

Dermatitis Treatment

In the context of dermatitis, rebamipide alleviates inflammatory reactions induced by tumor necrosis factor-α. It suppresses activation of nuclear factor-kappaB signaling, suggesting its potential as a therapy for inflammatory skin diseases (Li et al., 2015).

Ophthalmological Applications

Rebamipide's ability to increase mucin has led to its use in treating dry eye syndrome. It improves tear deficiency and mucin-caused corneal epithelial damage, and may be beneficial for other ocular surface disorders (Kashima et al., 2014).

Anti-Inflammatory Properties

Its anti-inflammatory properties have been exploited in various contexts. For instance, in a rat model, intravesical application of rebamipide suppressed bladder inflammation and overactivity (Funahashi et al., 2013). It also inhibits the immunoinflammatory response in gastric mucosa imposed by Helicobacter pylori (Hahm et al., 2003).

Immune Modulation in Sjogren's Syndrome

Rebamipide has shown promise in modulating T and B cells in a mouse model of Sjogren's syndrome. It suppresses disease progression and inflammatory cytokines, suggesting potential benefits for patients with SS (Park et al., 2019).

Gastrointestinal Protective Drug

Its role as a gastroprotective drug extends beyond ulcer treatment to potentially preventing progression of preneoplastic lesions and controlling inflammation in idiopathic inflammatory bowel disease (Genta, 2003). Rebamipide’s pleiotropic pharmacological actions include acting as a prostaglandin inducer and an oxygen free-radical scavenger, making it a candidate for a variety of gastrointestinal disorders (Naito & Yoshikawa, 2010).

Articular Cartilage Degeneration Prevention

In murine models of osteoarthritis, rebamipide prevented articular cartilage degeneration, suggesting a new therapeutic application in the prevention of cartilage degeneration in humans (Suzuki et al., 2020).

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWOAVDORUJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045937
Record name Rebamipide
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Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebamipide

CAS RN

90098-04-7
Record name Rebamipide
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Record name Rebamipide [INN:JAN]
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Record name Rebamipide
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Synthesis routes and methods I

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 2.71 g of sodium hydroxide (93%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.15 g (91.78%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 3.93 g of potassium hydroxide (90%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.17 g (92.04%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,050
Citations
T Arakawa, K Higuchi, Y Fujiwara, T Watanabe… - Digestive diseases and …, 2005 - Springer
… rebamipide on gastric cancer growth has also been shown. In this issue we reviewed recent advances in understanding of rebamipide’… the current views on rebamipide’s mechanisms of …
Number of citations: 182 link.springer.com
S Zhang, Q Qing, Y Bai, H Mao, W Zhu, Q Chen… - Digestive diseases and …, 2013 - Springer
… rebamipide acted better than placebo against short-term NSAID-induced gastroduodenal injury. Separate studies showed rebamipide … Especially, rebamipide showed a beneficial effect …
Number of citations: 123 link.springer.com
MH Jaafar, SZ Safi, MP Tan, S Rampal… - Digestive diseases and …, 2018 - Springer
… the efficacy of rebamipide, a gastric … rebamipide with placebo or other treatments, involving human adults aged 18 years or over. All articles were required to contain rebamipide as their …
Number of citations: 81 link.springer.com
Y Naito, T Yoshikawa - Expert review of gastroenterology & …, 2010 - Taylor & Francis
… clinical profile of rebamipide and to explore further possibilities for additional indications. … 100 mg of rebamipide and the prescribed dosage is 100 mg three-times daily. Rebamipide was …
Number of citations: 186 www.tandfonline.com
BS Shin, CH Kim, YS Jun, CH Yoon, JI Rho… - Drug development …, 2004 - Taylor & Francis
… profiles of rebamipide and rebamipide lysinate … rebamipide lysinate dramatically improved at pH 5.1 (17‐fold increases) over free acid. Despite improved solubility profiles, rebamipide …
Number of citations: 27 www.tandfonline.com
VT Ivashkin, AS Trukhmanov… - Terapevticheskii …, 2020 - journals.eco-vector.com
… Rebamipide is a mucoprotective drug which was developed in Japan in 1990. The therapeutic effect of rebamipide … The combination of proton pump inhibitors and rebamipide is more …
Number of citations: 18 journals.eco-vector.com
T Arakawa, K Kobayashi, T Yoshikawa… - … diseases and sciences, 1998 - europepmc.org
… In a preliminary clinical study, rebamipide improved the quality of gastric ulcer healing and … of rebamipide's action. These studies demonstrated unique properties of rebamipide and …
Number of citations: 232 europepmc.org
MY Zvyaglova, OV Knyazev, AI Parfenov - Terapevticheskii arkhiv, 2020 - ter-arkhiv.ru
Rebamipide is a cytoprotector developed in Japan where it has been successfully used for the treatment of stomach diseases for 30 years. Initially discovered effects of the drug …
Number of citations: 19 ter-arkhiv.ru
T Nishizawa, Y Nishizawa, N Yahagi… - Journal of …, 2014 - Wiley Online Library
… that the application of rebamipide during the eradication of … systematically evaluated whether rebamipide improves the … comparing rebamipide supplementation with non-rebamipide…
Number of citations: 82 onlinelibrary.wiley.com
…, Rebamipide Ophthalmic Suspension Phase II Study … - Ophthalmology, 2012 - Elsevier
OBJECTIVE: To investigate the dose response for efficacy of 1% and 2% rebamipide ophthalmic suspension compared with placebo in patients with dry eye. DESIGN: A randomized, …
Number of citations: 120 www.sciencedirect.com

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